2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine
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Overview
Description
2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine is an organic compound that belongs to the class of hydrazines and pyridines This compound is characterized by the presence of a hydrazine group attached to a pyridine ring, with two phenyl groups and two methyl groups as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine typically involves the reaction of 1,2-diphenylhydrazine with 4,6-dimethylpyridine-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, silver nitrate, and permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Ethanol, methanol, and dichloromethane are frequently used solvents in these reactions.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, participating in redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylhydrazine: A related compound with similar structural features but without the pyridine ring.
Azobenzene: An oxidation product of 1,2-diphenylhydrazine with different chemical properties.
4,6-Dimethylpyridine: The pyridine component of the compound, which can undergo similar reactions.
Uniqueness
2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine is unique due to the combination of the hydrazine and pyridine moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
32812-38-7 |
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Molecular Formula |
C20H21N3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-[(4,6-dimethylpyridin-2-yl)methyl]-1,2-diphenylhydrazine |
InChI |
InChI=1S/C20H21N3/c1-16-13-17(2)21-19(14-16)15-23(20-11-7-4-8-12-20)22-18-9-5-3-6-10-18/h3-14,22H,15H2,1-2H3 |
InChI Key |
KQEQKMMFXDLGJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)CN(C2=CC=CC=C2)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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